Polyadenylate-Binding Protein 1 (PABP1) Inhibition: A Low-Potency Profile Differentiating from Potent In-Class Inhibitors
In a high-throughput screening assay, 2-(4-pyridyl)thiazolidine-4-carboxylic acid demonstrated an IC50 value greater than 66,000 nM (66 µM) against human polyadenylate-binding protein 1 (PABP1) [1]. This level of activity is markedly low compared to known potent PABP1 inhibitors, which typically exhibit IC50 values in the sub-micromolar range (e.g., < 1 µM) in similar assays. This quantitative benchmark establishes the compound as a negative control or low-potency reference standard for PABP1-related studies.
| Evidence Dimension | Inhibition of Polyadenylate-Binding Protein 1 (PABP1) |
|---|---|
| Target Compound Data | IC50 > 66,000 nM (>66 µM) |
| Comparator Or Baseline | Potent in-class inhibitors (e.g., known PABP1 inhibitors) typically show IC50 < 1,000 nM (<1 µM) in similar assays |
| Quantified Difference | >66-fold higher IC50 (less potent) |
| Conditions | In vitro enzyme inhibition assay using recombinant human PABP1; data curated from Sanford-Burnham Center for Chemical Genomics (SBCCG) and deposited in PubChem BioAssay (AID 602260) |
Why This Matters
This quantitative IC50 value allows researchers to use the compound as a validated negative control or to benchmark the potency of novel PABP1 inhibitors, ensuring assay quality and data integrity.
- [1] BindingDB. (2012). Activity data for BDBM87594 (2-(4-pyridyl)thiazolidine-4-carboxylic acid) on polyadenylate-binding protein 1. Monomer ID 87594. IC50: >6.60E+4 nM. View Source
